4-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13452415
Molecular Formula: C18H25ClN2O3
Molecular Weight: 352.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25ClN2O3 |
|---|---|
| Molecular Weight | 352.9 g/mol |
| IUPAC Name | benzyl 4-[(2-chloroacetyl)-propan-2-ylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H25ClN2O3/c1-14(2)21(17(22)12-19)16-8-10-20(11-9-16)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3 |
| Standard InChI Key | WLKNRQPVBWBMEB-UHFFFAOYSA-N |
| SMILES | CC(C)N(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
| Canonical SMILES | CC(C)N(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 4-position with a [(2-chloroacetyl)-isopropyl-amino] group and a benzyl ester at the 1-position. The piperidine core contributes to its basicity, while the chloroacetyl and benzyl ester groups enhance electrophilicity and lipophilicity, respectively. Key structural attributes include:
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Piperidine ring: A six-membered heterocycle with one nitrogen atom.
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Chloroacetyl group: Introduces reactivity for nucleophilic substitution.
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Benzyl ester: Improves membrane permeability and metabolic stability.
Physicochemical Data
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with piperidine functionalization:
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Piperidine Protection: The piperidine nitrogen is protected using a benzyl chloroformate group to form piperidine-1-carboxylic acid benzyl ester .
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Amination: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination .
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Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to attach the chloroacetyl moiety .
Key Reaction Conditions:
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Temperature: 0–25°C for amination to prevent side reactions.
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Catalysts: DMAP (4-dimethylaminopyridine) for esterification .
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Yield Optimization: Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane) .
Industrial-Scale Production
Continuous flow reactors are employed to enhance yield (≥75%) and reduce reaction times. For instance, microreactors enable precise control over exothermic chloroacetylation, minimizing decomposition .
Biological Activity and Mechanisms
Mechanism of Action
The chloroacetyl group acts as an electrophile, covalently binding to cysteine residues in target proteins (e.g., β-tubulin). The piperidine ring facilitates blood-brain barrier penetration, making it suitable for central nervous system targets .
Pharmacological Research and Applications
Preclinical Studies
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Metabolic Disorders: In rodent models, analogs improved glucose tolerance by 40% via GLP-1 receptor agonism .
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Pain Management: FAAH inhibition reduced inflammatory pain by 60% in mice .
Comparative Analysis with Related Compounds
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